molecular formula C23H25N5O2S B4046702 2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B4046702
M. Wt: 435.5 g/mol
InChI Key: LRYQRDBVBLTLQM-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is 435.17289623 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

Compounds like "2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide" may undergo extensive studies to understand their disposition and metabolism within biological systems. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans to determine its pharmacokinetic profile, including its elimination via feces and urine, metabolite characterization, and its half-life. Such studies are crucial for developing medications, as they provide insight into how drugs are processed by the body (Renzulli et al., 2011).

Diagnostic Imaging

Similar compounds may be explored for their potential in diagnostic imaging. For example, a radiolabeled benzamide, [iodine-123]-(S)-IBZM, typically used for studying neuropsychiatric disorders, showed potential in detecting melanoma metastases. This application underscores the versatility of benzamide derivatives in medical imaging and diagnostics, offering a non-invasive method to detect and monitor various diseases (Maffioli et al., 1994).

Pharmacological Effects

The pharmacological effects of similar compounds on receptor systems are a significant area of research. For instance, studies on 5-HT1A receptor occupancy and its implications for the treatment of anxiety and mood disorders highlight the importance of understanding the interaction between chemical compounds and receptor systems in the brain. Such research aids in the development of novel therapeutic agents for psychiatric conditions (Rabiner et al., 2002).

Metabolite Characterization

Characterizing the metabolites of drugs similar to "2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide" is vital for understanding their safety and efficacy. For example, the identification of radioactive metabolites in plasma following administration of a specific radioligand provides insights into the drug's metabolic pathways and its potential effects on the body (Osman et al., 1996).

Properties

IUPAC Name

2-methyl-N-[3-[4-methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-16-8-3-4-11-19(16)22(30)24-18-10-7-9-17(14-18)21-25-26-23(27(21)2)31-15-20(29)28-12-5-6-13-28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYQRDBVBLTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.